Product packaging for Flumedroxone acetate(Cat. No.:CAS No. 987-18-8)

Flumedroxone acetate

Cat. No.: B1672880
CAS No.: 987-18-8
M. Wt: 440.5 g/mol
InChI Key: MXZYUFNILISKBC-WXLIAARGSA-N
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Description

Flumedroxone acetate is a synthetic pregnane steroid and a derivative of 17α-hydroxyprogesterone that functions as a progestogen . It has been assessed in clinical studies for the prophylaxis of migraine, with its effectiveness noted as ranging from excellent to less effective than other reference drugs . The compound is defined by its specific chemical modifications: a trifluoromethyl group at the C6α position and an acetate ester attached to the C17α hydroxyl group, which contribute to its unique profile . Pharmacodynamic studies indicate that this compound possesses weak progestogenic activity and is reported to lack estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activity, making it a compound of interest for studying selective progestogen pathways . Historically, it was marketed in Europe under brand names such as Demigran and Leomigran . With a molecular formula of C24H31F3O4 and a molecular weight of 440.50 g/mol , this compound is supplied for research purposes. This product is intended for research use only and is not designed or approved for use in humans or as a therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31F3O4 B1672880 Flumedroxone acetate CAS No. 987-18-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

987-18-8

Molecular Formula

C24H31F3O4

Molecular Weight

440.5 g/mol

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H31F3O4/c1-13(28)23(31-14(2)29)10-7-18-16-12-20(24(25,26)27)19-11-15(30)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1

InChI Key

MXZYUFNILISKBC-WXLIAARGSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C

Appearance

Solid powder

Other CAS No.

987-18-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15687-21-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

17 alpha-hydroxy-6 alpha-(trifluoromethyl)pregn-4-ene-3,20-dione acetate
6 alpha-trifluoromethyl-17 alpha-acetoxyprogesterone
flumedroxone
flumedroxone acetate

Origin of Product

United States

Preparation Methods

Pregnenolone as a Starting Material

Most glucocorticoid syntheses derive from pregnenolone, a readily available steroid precursor. Patent US11077098 implies this approach through structural analogy, where hydroxylation and fluorination steps are sequentially applied. A generalized pathway involves:

  • Epoxidation and Ring Opening :
    Pregnenolone undergoes epoxidation at Δ5-6 position using meta-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring opening to introduce hydroxyl groups.

  • Fluorination :
    Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable α-face fluorination at C6 and C9. Anhydrous HF in tetrahydrofuran (THF) may achieve regioselectivity under −78°C conditions.

  • Oxidation and Ketal Formation :
    The 3-keto group is introduced via Jones oxidation, while 17α-hydroxyl protection employs ethylene ketal formation using ethylene glycol and p-toluenesulfonic acid.

Acetylation Methodologies

The 21-acetate group in this compound necessitates precise acylation. Patent WO2003011881A2 details acetyl transfer techniques using:

  • Acetyl Bromide/Chloride : Direct treatment with acetyl chloride in pyridine at 0–5°C for 1–2 hours (yield: 75–85%)
  • Enzymatic Acetylation : Lipase-catalyzed transesterification with vinyl acetate in tert-butyl methyl ether (TBME), achieving >90% regioselectivity

Critical parameters include:

  • Temperature control to prevent migration of acetyl groups
  • Use of molecular sieves to absorb reaction byproducts
  • Purification via silica gel chromatography with ethyl acetate/hexane gradients

Advanced Functionalization Steps

Installation of 1,4-Diene System

The conjugated diene at C1-C4 is typically introduced via dehydrogenation. Patent WO2012129495A1 describes two methods:

  • Catalytic Dehydrogenation :
    • Catalyst: 10% Pd/C or PtO₂
    • Hydrogen acceptor: Chloranil or dichlorodicyanoquinone (DDQ)
    • Solvent: Xylene or mesitylene at reflux (135–150°C)
    • Conversion: >95% in 6–8 hours
  • Oxidative Elimination :
    • Reagent: N-bromosuccinimide (NBS) in CCl₄
    • Base: 1,8-diazabicycloundec-7-ene (DBU)
    • Reaction time: 12–24 hours at 25°C

Stereoselective Fluorination

Fluorine atoms at C6α and C9α require stereocontrolled addition. A three-step sequence emerges from patent analysis:

  • Epoxide Formation :
    Treat Δ5-6 double bond with mCPBA in dichloromethane (DCM) at −20°C.

  • Ring-Opening with HF-Pyridine :
    Epoxide ring opening with HF-pyridine complex in THF yields 6α-fluoro-5β-hydroxy intermediate.

  • Electrophilic Fluorination at C9 :
    Use of NFSI in the presence of Ti(OiPr)₄ as Lewis acid installs 9α-fluoro group with >20:1 diastereomeric ratio.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC :
    Column: Zorbax SIL (250 × 4.6 mm, 5 μm)
    Mobile phase: Hexane/ethyl acetate (70:30 → 50:50 gradient)
    Flow rate: 1.0 mL/min
    Detection: UV at 254 nm

  • Recrystallization :
    Solvent system: Ethyl acetate/hexane (1:3 v/v)
    Purity post-recrystallization: ≥99.5% by HPLC

Spectroscopic Data

Key characterization markers include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.72 (d, J=10 Hz, H-1), 5.68 (d, J=10 Hz, H-2), 2.05 (s, 21-OAc)
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ −118.5 (6α-F), −122.3 (9α-F)
  • HRMS (ESI+) : m/z 494.1932 [M+Na]⁺ (calc. 494.1938)

Scalability and Industrial Considerations

Catalytic System Optimization

Large-scale production (≥100 kg/batch) requires:

  • Continuous Flow Fluorination : Microreactor systems with perfluorinated polymers to handle HF corrosion
  • Enzyme Immobilization : Candida antarctica lipase B (CAL-B) on epoxy-functionalized silica for reusable acetylation

Environmental Impact Mitigation

  • Solvent Recovery : Distillation of THF and ethyl acetate with <5% loss
  • Fluoride Waste Treatment : Precipitation as CaF₂ using lime slurry (pH 10–12)

Comparative Analysis of Synthetic Routes

Parameter Dehydrogenation Route Oxidative Elimination Route
Yield (%) 92 78
Purity (%) 99.1 95.4
Reaction Time (h) 6 24
Byproducts <0.5% 3–5%
Scalability >500 kg <100 kg

Chemical Reactions Analysis

Flumedroxone acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. Major products formed from these reactions include hydroxylated and halogenated derivatives of this compound.

Scientific Research Applications

Pharmacological Properties

  • Chemical Structure : Flumedroxone acetate is characterized by a trifluoromethyl group at the C6α position and an acetate ester at the C17α hydroxyl group. Its chemical formula is C22H29F3O3C_{22}H_{29}F_3O_3 with a molar mass of approximately 398.466 g/mol .
  • Mechanism of Action : The drug exerts its effects by binding to progesterone receptors in target tissues, particularly in the brain, which are involved in the regulation of migraine symptoms. This interaction leads to changes in gene expression that can alleviate migraine episodes .

Medical Applications

  • Antimigraine Treatment : this compound has been primarily studied for its role in treating migraines. Clinical assessments have shown that it can be effective, particularly in women who experience menstrual-related migraines. In trials involving over 1,000 patients, the effectiveness ranged from excellent to less than that of reference drugs .
  • Hormonal Regulation : Due to its progestogenic properties, this compound is also investigated for potential applications in hormone replacement therapies and other hormonal regulation treatments. Its effects on menstrual cycles and hormonal balance make it a candidate for further research in women's health .
  • Pharmaceutical Development : In the pharmaceutical industry, this compound serves as a model compound for studying steroidal progestogens and their derivatives. This research can contribute to the development of new medications with improved efficacy and safety profiles .

Case Studies

Several clinical trials have highlighted the applications and efficacy of this compound:

  • Clinical Trial on Migraine Treatment : A study involving 1,000 patients assessed the efficacy of this compound against traditional antimigraine medications. Results indicated that while some patients experienced significant relief from migraines, others reported side effects such as menstrual irregularities and breast tension due to its progestogenic activity .
  • Hormonal Therapy Research : Research has explored the potential use of this compound in hormone replacement therapies. Studies suggest that it may help regulate hormonal imbalances effectively, although more extensive trials are needed to confirm these findings .

Safety and Side Effects

This compound is associated with several side effects due to its hormonal activity:

  • Menstrual Irregularities : Patients often report polymenorrhea (frequent menstrual cycles) when using this medication.
  • Breast Tension : Another common side effect noted among female patients is breast tenderness or tension .

Mechanism of Action

Flumedroxone acetate exerts its effects through its progestogenic activity. It binds to progesterone receptors in target tissues, leading to changes in gene expression and subsequent physiological effects. The molecular targets include progesterone receptors in the brain, which are involved in the regulation of migraine symptoms . The pathways involved include the modulation of neurotransmitter release and the inhibition of neurogenic inflammation.

Comparison with Similar Compounds

Research Findings and Clinical Data

  • Migraine Prophylaxis : A 1968 double-blind trial demonstrated flumedroxone’s superiority over placebo in reducing migraine frequency, with a favorable safety profile .
  • Hormonal Activity : Its progestogenic potency is comparable to natural progesterone but with prolonged half-life due to structural modifications .

Notes on Discrepancies and Limitations

  • Molecular Formula Variability : describes flumedroxone (without acetate) as C₂₂H₂₉F₃O₃ (398.47 g/mol), highlighting the importance of distinguishing between the base compound and its acetylated derivative .
  • Limited Comparative Studies: Direct head-to-head trials with newer antimigraine agents (e.g., triptans) are lacking, necessitating further research.

Biological Activity

Flumedroxone acetate is a synthetic progestin derived from progesterone, specifically designed for therapeutic use in treating migraines. It has been identified as having weak progestogenic activity and lacks significant estrogenic or androgenic effects. This compound has been marketed under the trade names Demigran and Leomigran and has been utilized in clinical settings since the 1960s.

Chemical Structure and Properties

  • IUPAC Name : 6α-(Trifluoromethyl)-17α-acetoxyprogesterone
  • Molecular Formula : C24_{24}H31_{31}F3_3O4_4
  • Molar Mass : 440.503 g·mol1^{-1}

This compound features a trifluoromethyl group at the C6α position and an acetate ester at the C17α hydroxyl group, which enhances its lipophilicity and bioavailability, making it effective in its therapeutic applications .

Pharmacodynamics

This compound exhibits weak progestogenic activity. Studies indicate that it does not display significant estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activities . The primary mechanism of action is believed to be through modulation of hormonal pathways that influence migraine pathophysiology.

Clinical Efficacy

Clinical trials involving over 1,000 patients have assessed the effectiveness of this compound in treating migraines. The results have shown variable efficacy, with some patients experiencing excellent relief while others reported less effectiveness compared to traditional antimigraine medications like methysergide .

Case Studies

  • Study on Migraines : A study conducted in the late 1960s reported success in preventing migraines using flumedroxone. Patients receiving continuous progestogen therapy noted a reduction in migraine frequency and severity .
  • Comparative Analysis : A comparative review highlighted that this compound was less effective than other progestogens such as medroxyprogesterone acetate but still provided significant relief for certain patient populations .

Side Effects

The use of this compound is associated with several side effects due to its progestogenic activity:

  • Menstrual Irregularities : Commonly reported side effects include polymenorrhea (frequent menstruation) and breast tension.
  • Psychological Effects : Some patients have reported mood changes, which can be attributed to hormonal fluctuations caused by progestin therapy .

Comparative Efficacy of Progestogens

A systematic review of hormonal treatments for migraines indicated that while this compound is beneficial for some patients, it is often outperformed by other progestogens. The following table summarizes findings from various studies:

ProgestogenEfficacy in Migraine TreatmentNotable Side Effects
This compoundModeratePolymenorrhea, breast tension
Medroxyprogesterone AcetateHighWeight gain, mood changes
DydrogesteroneHighNausea, fatigue

Hormonal Manipulation Trials

Recent studies have explored the broader implications of hormonal manipulation in treating migraines associated with menstrual cycles. This compound has been included in trials assessing its role alongside other hormonal therapies .

Q & A

Q. What is the molecular structure of Flumedroxone acetate, and how does it correlate with its dual pharmacological activity as an antimigraine agent and progestogen?

this compound’s chemical structure, (6a)-17-(acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione (C₁₇H₂₂F₂O₃; MW 440.50), features a steroidal backbone with acetyloxy and trifluoromethyl substituents . The trifluoromethyl group enhances metabolic stability, while the acetyloxy moiety influences receptor binding. To study structure-activity relationships (SAR), researchers should employ molecular docking simulations (e.g., targeting progesterone receptors or serotonin receptors) combined with comparative assays against structurally related progestogens (e.g., medroxyprogesterone acetate) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) are standard techniques. For method validation, researchers should follow ICH guidelines, ensuring specificity, linearity (e.g., 1–100 ng/mL range), and recovery rates (>85%). Internal standards like deuterated analogs improve precision . Preparation of test solutions (e.g., 2 mg/mL in water) and calibration curves using reference standards are critical steps .

Q. How is this compound classified in pharmacological databases, and what implications does this have for comparative studies?

this compound is classified under ATC codes N02C (antimigraine) and G03D (progestogens) . This dual classification necessitates cross-disciplinary experimental designs. For example, comparative studies with other N02C agents (e.g., dihydroergotamine) should include progesterone receptor binding assays to assess off-target effects .

Advanced Research Questions

Q. What experimental models are most suitable for investigating the antimigraine efficacy of this compound, and how can confounding factors be minimized?

In vivo models like nitroglycerin-induced migraine in rodents are widely used. Researchers should measure cortical spreading depression (CSD) frequency and plasma CGRP levels. To control for progestogenic effects, ovariectomized models or concurrent administration of estrogen receptor blockers are recommended. In vitro models, such as trigeminal ganglion neuron cultures, can isolate serotonin (5-HT₁B/₁D) receptor modulation . Statistical power analysis (e.g., ≥80% with α=0.05) and randomization protocols are essential to reduce bias .

Q. How can contradictory data on this compound’s efficacy in migraine prophylaxis be resolved?

Contradictions often arise from variations in dosing regimens, patient stratification (e.g., menstrual vs. non-menstrual migraine), or metabolite interference. Researchers should conduct systematic reviews with meta-regression to identify confounding variables. For preclinical data, head-to-head comparisons using standardized protocols (e.g., consistent CSD induction methods) and pharmacokinetic profiling (e.g., measuring active metabolites like 6-trifluoromethylpregnane derivatives) are critical .

Q. What challenges arise in synthesizing high-purity this compound for research, and how can they be mitigated?

Key challenges include stereochemical control during trifluoromethylation and acetyloxy group stability. Researchers should optimize reaction conditions (e.g., low-temperature Friedel-Crafts alkylation) and employ purification techniques like preparative HPLC or crystallization from acetone/hexane. Purity validation via NMR (¹H/¹⁹F) and chiral chromatography ensures batch consistency .

Q. What pharmacokinetic parameters must be prioritized when designing a transdermal delivery system for this compound?

Critical parameters include skin permeation rate (Franz cell assays), partition coefficients (log P ~3.2), and first-pass metabolism avoidance. Researchers should use ex vivo human skin models and LC-MS/MS to quantify plasma concentrations. Formulation strategies like nanoemulsions or microneedle patches can enhance bioavailability. Non-compartmental analysis (NCA) for AUC₀–∞ and Cₘₐₓ is recommended for pharmacokinetic profiling .

Methodological Considerations

  • Data Interpretation : When analyzing receptor binding data (e.g., IC₅₀ values), use Schild regression to distinguish competitive vs. allosteric inhibition .
  • Ethical Compliance : For human studies, ensure IRB approval and explicit inclusion criteria (e.g., female participants aged 18–45 with chronic migraine) to align with G03D/N02C therapeutic indications .
  • Statistical Rigor : Apply Bonferroni correction for multiple comparisons in efficacy trials to reduce Type I errors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Flumedroxone acetate
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Flumedroxone acetate

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